molecular formula C11H9NO5 B6044581 1-(5-hydroxy-3-nitro-1-benzofuran-2-yl)acetone

1-(5-hydroxy-3-nitro-1-benzofuran-2-yl)acetone

Cat. No. B6044581
M. Wt: 235.19 g/mol
InChI Key: YDPJUNQLJIOTCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-hydroxy-3-nitro-1-benzofuran-2-yl)acetone, also known as HNB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. HNB has a unique chemical structure that makes it a promising candidate for use in drug development, as well as in the study of biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 1-(5-hydroxy-3-nitro-1-benzofuran-2-yl)acetone is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins in the body. 1-(5-hydroxy-3-nitro-1-benzofuran-2-yl)acetone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
1-(5-hydroxy-3-nitro-1-benzofuran-2-yl)acetone has been shown to have a number of biochemical and physiological effects in various studies. In animal studies, 1-(5-hydroxy-3-nitro-1-benzofuran-2-yl)acetone has been shown to improve cognitive function and memory, as well as to have anti-inflammatory and antioxidant effects. 1-(5-hydroxy-3-nitro-1-benzofuran-2-yl)acetone has also been shown to have potential as a neuroprotective agent, protecting neurons from damage caused by oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(5-hydroxy-3-nitro-1-benzofuran-2-yl)acetone in lab experiments is its unique chemical structure, which makes it a useful tool for studying various biochemical processes. 1-(5-hydroxy-3-nitro-1-benzofuran-2-yl)acetone is also relatively easy to synthesize, which makes it more accessible to researchers. However, one of the limitations of using 1-(5-hydroxy-3-nitro-1-benzofuran-2-yl)acetone is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are a number of future directions for research on 1-(5-hydroxy-3-nitro-1-benzofuran-2-yl)acetone. One potential area of research is the development of new drugs based on the structure of 1-(5-hydroxy-3-nitro-1-benzofuran-2-yl)acetone. Another area of research is the further study of 1-(5-hydroxy-3-nitro-1-benzofuran-2-yl)acetone's mechanism of action, which could lead to a better understanding of its potential applications in various fields. Additionally, more research is needed to fully understand the biochemical and physiological effects of 1-(5-hydroxy-3-nitro-1-benzofuran-2-yl)acetone, as well as its potential limitations in lab experiments.

Synthesis Methods

The synthesis of 1-(5-hydroxy-3-nitro-1-benzofuran-2-yl)acetone is a complex process that involves multiple steps. One of the most common methods for synthesizing 1-(5-hydroxy-3-nitro-1-benzofuran-2-yl)acetone is through the reaction of 5-hydroxy-3-nitrobenzofuran-2-carboxylic acid with acetic anhydride in the presence of a catalyst. The resulting product is then purified through a series of chemical reactions and chromatography techniques.

Scientific Research Applications

1-(5-hydroxy-3-nitro-1-benzofuran-2-yl)acetone has been extensively studied for its potential applications in various scientific fields, including drug development, chemical biology, and neuroscience. One of the most promising applications of 1-(5-hydroxy-3-nitro-1-benzofuran-2-yl)acetone is in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

1-(5-hydroxy-3-nitro-1-benzofuran-2-yl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO5/c1-6(13)4-10-11(12(15)16)8-5-7(14)2-3-9(8)17-10/h2-3,5,14H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPJUNQLJIOTCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C2=C(O1)C=CC(=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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